Oxamide, N-(1-anthraquinonyl)-N'-butyl-
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Overview
Description
Oxamide, N-(1-anthraquinonyl)-N’-butyl- is a complex organic compound that belongs to the class of anthraquinone derivatives. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of an oxamide group linked to an anthraquinone moiety and a butyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxamide, N-(1-anthraquinonyl)-N’-butyl- typically involves the reaction of 1-anthraquinonyl hydrazine with butyl isocyanate. The reaction is carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures. The reaction conditions are optimized to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxamide, N-(1-anthraquinonyl)-N’-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene derivatives.
Substitution: The oxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted oxamides depending on the nucleophile used.
Scientific Research Applications
Oxamide, N-(1-anthraquinonyl)-N’-butyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as an inhibitor of sulfide production in sulfate-reducing bacteria.
Medicine: Explored for its anticancer properties due to its ability to interfere with cellular respiration.
Industry: Utilized in the production of high-performance pigments and dyes.
Mechanism of Action
The mechanism of action of Oxamide, N-(1-anthraquinonyl)-N’-butyl- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. It also inhibits key enzymes involved in cellular respiration, leading to reduced energy production and cell death. The molecular targets include topoisomerases and mitochondrial enzymes.
Comparison with Similar Compounds
Similar Compounds
N-(1-anthraquinonyl)glycine: Another anthraquinone derivative with similar structural features but different functional groups.
N-(2-anthraquinonyl)benzamide: Shares the anthraquinone core but has a benzamide group instead of an oxamide.
N-(1-anthraquinonyl)-N’-pentyl-oxamide: Similar structure with a pentyl chain instead of a butyl chain.
Uniqueness
Oxamide, N-(1-anthraquinonyl)-N’-butyl- is unique due to its specific combination of the oxamide group, anthraquinone moiety, and butyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
92573-27-8 |
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Molecular Formula |
C20H18N2O4 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-butyl-N'-(9,10-dioxoanthracen-1-yl)oxamide |
InChI |
InChI=1S/C20H18N2O4/c1-2-3-11-21-19(25)20(26)22-15-10-6-9-14-16(15)18(24)13-8-5-4-7-12(13)17(14)23/h4-10H,2-3,11H2,1H3,(H,21,25)(H,22,26) |
InChI Key |
VYSHFHDUHNQGCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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